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molecular formula C11H12FN B037478 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole CAS No. 113700-23-5

5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole

Cat. No. B037478
M. Wt: 177.22 g/mol
InChI Key: UWUCQSWOBYQGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936632B2

Procedure details

Magnesium turnings (for Grignard, 6.4 g, 0.266 mol) are covered with a layer of 20 ml of a solution of 4-fluorobenzyl bromide (50 g, 0.265 mol) in abs. (absolute) diethyl ether (250 ml) in a 500 ml three-necked flask and the mixture is briefly heated until the reaction starts. The remaining volume of 4-fluorobenzyl bromide is added dropwise in the course of 30 min and at the same time the mixture is kept at a temperature of 40° C. for a further 2 h in an oil bath. A solution of 4-chlorobutyronitrile (13.6 g, 0.132 mol) in diethyl ether (50 ml) is added dropwise in the course of 30 min to the still warm, freshly prepared Gringnard solution. The largest part of the ether (200 ml) is distilled off over a bridge and replaced by abs. toluene (250 ml). Diethyl ether is driven off until a boiling temperature of 95° C. is achieved in the bottom. The mixture is stirred at this temperature for a further 2 h and then allowed to stand at RT overnight. The organic phase is transferred to a separating funnel and hydrolysed and extracted with 10% strength HCl (3×100 ml each). The toluene phase is discarded, and the HCl-acidic aqueous phase is again washed with toluene (100 ml) and then maintained at pH 10 using conc. NaOH (32% strength). The pyrroline base depositing is taken up with diethyl ether (100 ml) in the separating funnel. After separating the ether phase, the mixture is again extracted with ether (2×50 ml), and the combined ether phases are dried over K2CO3 sicc. and concentrated. 8.8 g of 2-(4-fluorobenzyl)-1-pyrroline (37.8% based on chloronitrile) are obtained.
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13.6 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.Cl[CH2:12][CH2:13][CH2:14][C:15]#[N:16]>C(OCC)C>[F:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][C:15]2[CH2:14][CH2:13][CH2:12][N:16]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[Mg]
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Step Five
Name
Quantity
13.6 g
Type
reactant
Smiles
ClCCCC#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
still warm
DISTILLATION
Type
DISTILLATION
Details
The largest part of the ether (200 ml) is distilled off over a bridge
WAIT
Type
WAIT
Details
to stand at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase is transferred to a separating funnel
EXTRACTION
Type
EXTRACTION
Details
hydrolysed and extracted with 10% strength HCl (3×100 ml each)
WASH
Type
WASH
Details
the HCl-acidic aqueous phase is again washed with toluene (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at pH 10
CUSTOM
Type
CUSTOM
Details
After separating the ether phase
EXTRACTION
Type
EXTRACTION
Details
the mixture is again extracted with ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether phases are dried over K2CO3 sicc
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(CC2=NCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 37.8%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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